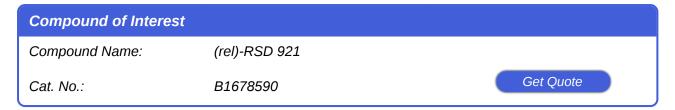


(rel)-RSD 921 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to (rel)-RSD 921: A Potent Sodium Channel Blocker

Authored by Gemini

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Abstract

(rel)-RSD 921, also known as PD-117302, is a potent voltage-gated sodium channel blocker. Originally synthesized as the (R,R)-enantiomer of the kappa-opioid receptor agonist PD-117,302, (rel)-RSD 921 has been demonstrated to lack significant activity at opioid receptors. [1] Its primary mechanism of action is the blockade of sodium channels, leading to its investigation as a potential local anesthetic and antiarrhythmic agent. [2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of (rel)-RSD 921. Detailed experimental protocols for its characterization are also presented.

Chemical Structure and Properties

(rel)-RSD 921 is a substituted arylbenzacetamide with the IUPAC name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride.[2]

Chemical Structure:



(rel)-RSD 921 img

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Caption: Chemical structure of (rel)-RSD 921.

Table 1: Physicochemical Properties of (rel)-RSD 921

Property	Value	Reference
Molecular Formula	C21H28N2OS	[4][5]
Molecular Weight	356.52 g/mol	[4]
IUPAC Name	(1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b] thiophene-4-acetamide monochloride	[2]
CAS Number	114419-77-1	[5]
Melting Point	147 °C (hydrated hydrochloride salt)	[2]
log P	1.59	[2]

Pharmacological Properties

The primary pharmacological activity of **(rel)-RSD 921** is the blockade of voltage-gated sodium channels. It exhibits a use-dependent and pH-dependent inhibition of these channels.

Table 2: Sodium Channel Blocking Activity of (rel)-RSD 921



Channel Isoform	Condition	Parameter	Value	Reference
rNav1.5 (cardiac)	-	IC50	3.8 ± 0.5 μM	[3]
Wild-type heart	Tonic block	EC50	35 - 47 μΜ	[6]
Wild-type skeletal muscle	Tonic block	EC50	35 - 47 μΜ	[6]
Wild-type neuronal	Tonic block	EC50	35 - 47 μΜ	[6]
rNav1.5 (cardiac)	30 Hz stimulation	% block (100 μM)	81 ± 4%	[2]
rNav1.4 (skeletal muscle)	30 Hz stimulation	% block (100 μM)	40 ± 5%	[2]
rNav1.2 (neuronal)	30 Hz stimulation	% block (100 μM)	24 ± 3%	[2]
rNav1.5 (cardiac)	pH 7.4 (30 μM)	% of control current	60 ± 5%	[2]
rNav1.2 (neuronal)	pH 7.4 (30 μM)	% of control current	48 ± 6%	[2]
rNav1.4 (skeletal muscle)	pH 7.4 (30 μM)	% of control current	51 ± 2%	[2]
rNav1.5 (cardiac)	pH 6.4 (30 μM)	% of control current	50 ± 1%	[2]
rNav1.2 (neuronal)	pH 6.4 (30 μM)	% of control current	47 ± 7%	[2]
rNav1.4 (skeletal muscle)	pH 6.4 (30 μM)	% of control current	34 ± 2%	[2]

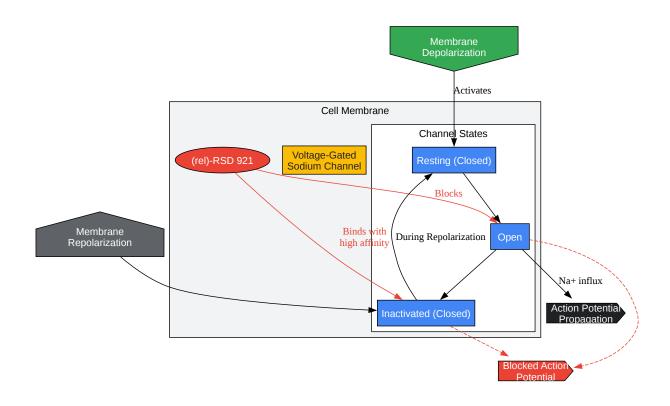
While being the (R,R)-enantiomer of a kappa-opioid agonist, **(rel)-RSD 921** itself lacks significant activity at opioid receptors.[1]



Mechanism of Action: Sodium Channel Blockade

(rel)-RSD 921 exerts its pharmacological effects by physically obstructing the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[7][8] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to use-dependent inhibition.[7] This property makes it more effective at blocking channels in rapidly firing cells, a characteristic of arrhythmias and neuronal hyperexcitability.





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Caption: Mechanism of use-dependent sodium channel blockade by (rel)-RSD 921.

Experimental Protocols

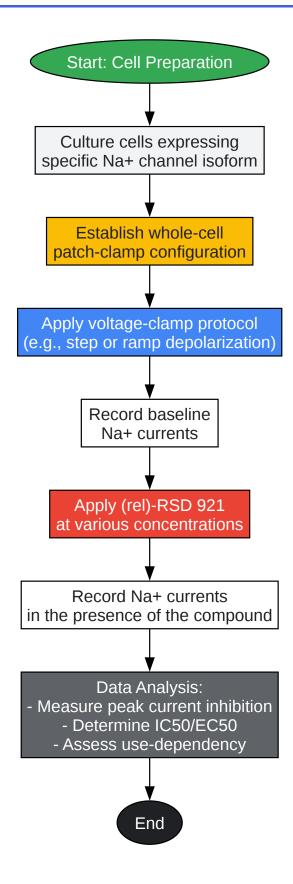


Sodium Channel Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to assess the inhibitory effect of **(rel)-RSD 921** on voltage-gated sodium channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Workflow Diagram:





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Caption: Workflow for electrophysiological analysis of (rel)-RSD 921.



Methodology:

- Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing the desired sodium channel isoform (e.g., Nav1.5).
- · Recording Solutions:
 - External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
 - Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
- Electrophysiological Recording:
 - Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
 - Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in the resting state.
 - Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit sodium currents.
- Drug Application:
 - After obtaining a stable baseline recording, perfuse the external solution containing various concentrations of (rel)-RSD 921.
- Use-Dependency Protocol:
 - To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz, 30 Hz) in the absence and presence of (rel)-RSD 921.
- Data Analysis:
 - Measure the peak inward sodium current before and after drug application.
 - Construct concentration-response curves and calculate the IC50 or EC50 value.



 For use-dependency, plot the normalized peak current against the pulse number to observe the rate and extent of block.

Radioligand Binding Assay (for Opioid Receptor Activity)

This protocol is used to determine the binding affinity of **(rel)-RSD 921** for opioid receptors and confirm its lack of significant activity.

Methodology:

- Membrane Preparation: Prepare cell membrane homogenates from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: Use a selective kappa-opioid receptor radioligand, such as [3H]U-69,593.
- · Binding Assay:
 - In a 96-well plate, combine the cell membrane preparation, [3H]U-69,593, and varying concentrations of (rel)-RSD 921 or a known kappa agonist/antagonist (for control).
 - Total binding: Radioligand + membranes.
 - Non-specific binding: Radioligand + membranes + a high concentration of an unlabeled kappa ligand (e.g., 10 μM U-50,488H).
 - Specific binding: Total binding non-specific binding.
 - Incubate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.



- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of (rel)-RSD 921.
 - Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

(rel)-RSD 921 is a potent, use-dependent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic potential. Its lack of significant opioid receptor activity distinguishes it from its parent compound, PD-117,302. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development investigating novel sodium channel modulators.

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